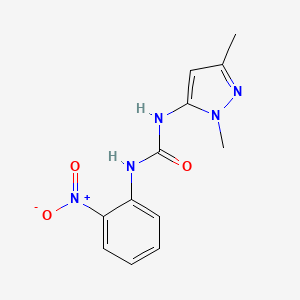

N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea

Description

Systematic IUPAC Name and Registry Numbers

The compound is systematically named 1-(2,5-dimethylpyrazol-3-yl)-3-(2-nitrophenyl)urea , reflecting its structural components:

- 1,3-dimethylpyrazol-5-yl : A pyrazole ring substituted with methyl groups at positions 1 and 3, and a urea moiety at position 5.

- 2-nitrophenyl : A phenyl ring with a nitro group at position 2, linked via the urea nitrogen.

Key identifiers include:

| Registry Number | Value |

|---|---|

| CAS Number | 956193-94-5 |

| PubChem CID | 4521028 |

| ChEMBL ID | CHEMBL1311434 |

| DSSTox Substance ID | DTXSID401321994 |

Synonyms include 3-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(2-nitrophenyl)urea and 1-(2,5-dimethylpyrazol-3-yl)-3-(2-nitrophenyl)urea .

Molecular Formula and Weight

The molecular formula of the compound is C₁₂H₁₃N₅O₃ , derived from:

- Pyrazole core : C₃H₄N₂ (with two methyl groups adding C₂H₆).

- Urea group : CONH₂.

- 2-Nitrophenyl : C₆H₄NO₂.

| Property | Value |

|---|---|

| Molecular Weight | 275.26 g/mol |

| Monoisotopic Mass | 275.10183929 Da |

The molecular structure features a planar pyrazole ring with methyl groups at positions 1 and 3, a urea bridge linking to a nitro-substituted phenyl group .

Tautomeric and Prototropic Properties

The compound’s tautomeric behavior is influenced by its substituents:

- Pyrazole Ring :

Urea Group :

Nitrophenyl Moiety :

- The nitro group at position 2 of the phenyl ring introduces steric and electronic effects, potentially influencing hydrogen-bonding interactions but not tautomerism.

Properties

IUPAC Name |

1-(2,5-dimethylpyrazol-3-yl)-3-(2-nitrophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O3/c1-8-7-11(16(2)15-8)14-12(18)13-9-5-3-4-6-10(9)17(19)20/h3-7H,1-2H3,(H2,13,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGYAYPGDXPUTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)NC2=CC=CC=C2[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401321994 | |

| Record name | 1-(2,5-dimethylpyrazol-3-yl)-3-(2-nitrophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401321994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666521 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

956193-94-5 | |

| Record name | 1-(2,5-dimethylpyrazol-3-yl)-3-(2-nitrophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401321994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-(2-nitrophenyl)urea typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with 2-nitroaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-(2-nitrophenyl)urea can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed:

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-(2-nitrophenyl)urea is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It may interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.

Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development. Studies focus on its efficacy, safety, and mechanism of action in treating various medical conditions.

Industry: In industrial applications, N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-(2-nitrophenyl)urea is used in the formulation of specialty chemicals. It may be incorporated into products such as coatings, adhesives, and polymers to enhance their properties.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-(2-nitrophenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Thiadiazole-Based Urea (CAS 34014-18-1)

Compound : Urea, N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethyl-

- Core Structure : Replaces the pyrazole ring with a 1,3,4-thiadiazole ring.

- Substituents :

- Thiadiazole 2-position: tert-butyl (bulky hydrophobic group).

- Urea nitrogen: Two methyl groups (simpler substitution vs. target compound).

- Key Differences :

- Electronic Effects : The sulfur atom in thiadiazole may enhance polarizability and hydrogen-bonding capacity compared to pyrazole.

- Steric Effects : The tert-butyl group introduces greater steric hindrance than the target’s 1,3-dimethylpyrazole.

- Implications : Thiadiazole derivatives are often associated with antimicrobial or antiviral activity, whereas pyrazole-urea compounds may target enzyme inhibition due to nitro group reactivity.

Comparison with ARRY-614 ()

Compound : N-[3-(1,1-Dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-[[5-fluoro-2-[[1-(2-hydroxyethyl)-1H-indazol-5-yl]oxy]phenyl]methyl]urea

- Core Structure : Shares a pyrazole ring but incorporates a 4-methylphenyl substituent and a complex benzyl-urea linkage.

- Substituents :

- Pyrazole 3-position: tert-butyl; 1-position: p-tolyl.

- Urea linkage: Connects to a fluorinated benzyl group and a hydroxyethyl-indazole moiety.

- Key Differences: Bioactivity: The fluorine atom and hydroxyethyl group in ARRY-614 likely enhance metabolic stability and solubility compared to the nitro group in the target compound. Molecular Complexity: ARRY-614 has a higher molecular weight (C30H31FN6O3 vs.

Comparison with Oxazole-Linked Urea (PDB IV0 Ligand)

Compound : N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-N'-(1-phenyl-1H-pyrazol-5-yl)urea

- Core Structure : Features an oxazole ring linked via an ethyl group to the urea bridge.

- Substituents :

- Oxazole: 5-methyl and 2-phenyl groups.

- Urea linkage: Connects to a phenylpyrazole group.

- Key Differences: Heterocycle Properties: Oxazole’s oxygen atom may alter electronic distribution compared to pyrazole’s nitrogen-rich system.

Research Implications

- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound may increase reactivity in electrophilic substitution but could pose metabolic challenges compared to fluorine or methyl groups in analogues.

- Heterocycle Choice : Pyrazole (target) vs. thiadiazole or oxazole influences binding specificity—pyrazoles are common in kinase inhibitors, while thiadiazoles appear in antimicrobial agents.

- Steric and Solubility Effects : Bulky substituents (e.g., tert-butyl in ARRY-614) may hinder binding but improve pharmacokinetics, whereas simpler groups (dimethyl in the target) favor synthetic accessibility.

Biological Activity

N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea is an organic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a pyrazole ring and a nitrophenyl group, making it a member of the urea class of compounds. The synthesis typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with 2-nitroaniline using coupling agents like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane or tetrahydrofuran under reflux conditions.

The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an enzyme inhibitor, potentially affecting pathways involved in inflammation and disease processes. The precise molecular targets and pathways remain an area of active investigation .

Anti-inflammatory Activity

Research has indicated that this compound exhibits significant anti-inflammatory properties. In studies involving acute inflammatory models, this compound demonstrated a remarkable inhibitory effect on paw swelling and body weight loss in animal models, comparable to established anti-inflammatory drugs like aspirin .

Table 1: Anti-inflammatory Activity Comparison

| Compound | IC50 (μg/mL) | Reference |

|---|---|---|

| This compound | 55.65 | Sivaramakarthikeyan et al. |

| Diclofenac sodium | 54.65 | Sivaramakarthikeyan et al. |

| Celecoxib | 44.81 | Nayak et al. |

Enzyme Inhibition

The compound has been studied for its potential as a COX-2 inhibitor. In vitro assays have shown that it can inhibit COX-2 activity effectively, which is crucial for the management of pain and inflammation .

Case Studies

Several studies have focused on the biological implications of this compound:

-

Study on Inflammatory Models :

- Objective : Evaluate anti-inflammatory effects.

- Findings : The compound significantly reduced inflammation markers compared to control groups.

- : Suggests potential use in treating inflammatory diseases.

-

Enzyme Activity Assays :

- Objective : Assess COX-2 inhibition.

- Findings : Demonstrated effective inhibition with IC50 values comparable to standard drugs.

- : Potential therapeutic candidate for pain management.

Potential Therapeutic Applications

Given its promising biological activities, this compound may have applications in:

- Anti-inflammatory therapies : As a safer alternative to traditional NSAIDs.

- Drug development : Its enzyme inhibition properties may lead to novel treatments for various diseases.

Q & A

Q. What are the common synthetic routes for preparing N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea, and what key reaction conditions influence yield?

The synthesis typically involves two main steps: (i) formation of the 1,3-dimethylpyrazole core via cyclization of 1,3-diketones with hydrazine derivatives under acidic or basic conditions, and (ii) coupling the pyrazole intermediate with a 2-nitrophenylurea moiety. Reaction conditions such as temperature (e.g., 60–80°C for cyclization), catalysts (e.g., acetic acid for protonation), and solvent polarity significantly impact yield. Purification often requires column chromatography or recrystallization to isolate the urea derivative .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : - and -NMR to confirm substituent positions on the pyrazole and urea groups.

- X-ray crystallography : Programs like SHELXL (SHELX system) refine crystal structures, resolving bond angles and intermolecular interactions. High-resolution data minimizes refinement errors .

- Mass spectrometry : HRMS (High-Resolution Mass Spectrometry) validates molecular formula accuracy.

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Contradictions may arise from variations in assay conditions (e.g., pH, temperature) or target specificity. To address this:

- Perform dose-response curves under standardized conditions.

- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities.

- Cross-validate results with structural analogs (e.g., fluorobenzyl or thienyl derivatives) to identify substituent-dependent activity trends .

Q. What strategies optimize the regioselectivity during the formation of the pyrazole-urea linkage?

Regioselectivity challenges arise from competing nucleophilic sites on the pyrazole ring. Strategies include:

- Protecting group chemistry : Temporarily block non-target nitrogen atoms.

- Microwave-assisted synthesis : Enhances reaction specificity by reducing side reactions.

- Catalytic control : Use Pd-catalyzed cross-coupling to direct urea attachment to the pyrazole C5 position .

Q. How can computational methods aid in predicting the biological targets of this urea derivative?

- Molecular docking : Tools like AutoDock Vina simulate interactions with enzymes (e.g., kinases) or receptors (e.g., GPCRs).

- QSAR modeling : Correlate substituent electronegativity (e.g., nitro group electron-withdrawing effects) with activity to prioritize targets .

Methodological Challenges

Q. What experimental approaches validate the stability of This compound under physiological conditions?

- pH stability assays : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC.

- Thermogravimetric analysis (TGA) : Assess thermal stability up to 200°C.

- Light exposure tests : UV-Vis spectroscopy detects nitro group photoreactivity, which may require light-protected storage .

Q. How do researchers address low solubility of this compound in aqueous media for in vitro studies?

- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain biocompatibility.

- Nanoparticle encapsulation : Polymeric micelles or liposomes improve bioavailability.

- Salt formation : React with HCl or sodium salts to enhance hydrophilicity .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-dependent biological responses?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC values.

- ANOVA with post-hoc tests : Identify significant differences between treatment groups.

- Bootstrap resampling : Estimate confidence intervals for small datasets .

Q. How can crystallographic data from SHELX refinements be cross-validated to ensure structural accuracy?

- R-factor analysis : Ensure R < 5% for high-quality datasets.

- PLATON validation : Check for missed symmetry or disorder.

- Deposition in CCDC : Compare with analogous structures in the Cambridge Structural Database .

Structural and Mechanistic Insights

Q. What role does the nitro group play in the compound’s interaction with biological targets?

The nitro group’s electron-withdrawing nature enhances urea’s hydrogen-bonding capacity, potentially stabilizing interactions with catalytic lysine residues in enzymes. However, it may also induce oxidative stress, requiring ROS (Reactive Oxygen Species) scavenging assays to evaluate cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.